![molecular formula C15H17N5O2 B4017044 1-[3-(2-furyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)methanamine](/img/structure/B4017044.png)
1-[3-(2-furyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)methanamine
Description
Synthesis Analysis
Synthesis of compounds related to the structure of interest often involves multi-step chemical reactions, utilizing starting materials such as hydrazides and carboxylic acids. For instance, compounds with the oxadiazole core have been synthesized through condensation reactions using polyphosphoric acid, demonstrating high yields and efficiency (Shimoga, Shin, & Kim, 2018). These methods are characterized by their ability to form desired structures through controlled reactions, often involving the formation of rings or the introduction of specific functional groups.
Molecular Structure Analysis
The molecular structure of compounds containing oxadiazole and furyl groups can be elucidated through various spectroscopic techniques such as FT-IR, DSC, 13C/1H-NMR, and Mass spectrometry. These techniques provide detailed information about the molecular framework, including the arrangement of atoms, the presence of specific functional groups, and the overall geometry of the compound. For example, the structural characterization of similar compounds has been reported, highlighting the utility of these analytical methods in confirming the identity and purity of synthesized compounds (Shimoga, Shin, & Kim, 2018).
Chemical Reactions and Properties
Compounds with the oxadiazole ring and furyl substituents often participate in a variety of chemical reactions, reflecting their reactive nature. These reactions can include nucleophilic substitutions, cycloadditions, and other transformations that allow for further functionalization or modification of the core structure. For instance, the reactivity of such compounds with nucleophiles and active methylene compounds has been explored, offering routes to synthesize derivatives with potential biological activity (Hassaneen, Shawali, Elwan, & Ibrahim, 1991).
properties
IUPAC Name |
N-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-N-methyl-1-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O2/c1-20(8-12-10-4-2-5-11(10)17-18-12)9-14-16-15(19-22-14)13-6-3-7-21-13/h3,6-7H,2,4-5,8-9H2,1H3,(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVQBSZJMRGYONM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NNC2=C1CCC2)CC3=NC(=NO3)C4=CC=CO4 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(2-furyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)methanamine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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